molecular formula C8H6N2O3 B2628905 4-nitro-1H-indol-5-ol CAS No. 135531-89-4

4-nitro-1H-indol-5-ol

Cat. No. B2628905
CAS RN: 135531-89-4
M. Wt: 178.147
InChI Key: RETYFVFLZKTNQL-UHFFFAOYSA-N
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Description

4-Nitro-1H-indol-5-ol is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of indole, a heterocyclic aromatic organic compound. Indoles are prevalent in many natural products and drugs, and they play a significant role in cell biology .


Molecular Structure Analysis

The molecular structure of 4-nitro-1H-indol-5-ol consists of an indole ring substituted with a nitro group at the 4-position and a hydroxyl group at the 5-position . The molecular weight of this compound is 178.14 .


Chemical Reactions Analysis

Indole derivatives, including 4-nitro-1H-indol-5-ol, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, oxidative reactions, and reduction reactions .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives, including “4-nitro-1H-indol-5-ol”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .

Anticancer Applications

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death .

Antimicrobial Applications

Indole derivatives have shown potential in combating microbial infections . Their structure allows them to interfere with the biological processes of microbes, making them a valuable tool in the development of new antimicrobial drugs .

Antitubercular Applications

Some indole derivatives have shown promising results in the treatment of tuberculosis . For example, certain derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Anti-HIV Applications

Indole derivatives have also been used in the fight against HIV . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .

Anti-Inflammatory Applications

Indole derivatives have shown potential as anti-inflammatory agents . For example, benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

Mechanism of Action

Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

properties

IUPAC Name

4-nitro-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-2-1-6-5(3-4-9-6)8(7)10(12)13/h1-4,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETYFVFLZKTNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-indol-5-ol

Synthesis routes and methods

Procedure details

A solution of 5-methoxy-4-nitroindole (110 mg, 0.57 mmol) in dichloromethane (12 ml) was cooled to −30° C. under an atmosphere of nitrogen. Boron tribromide (0.74 ml of a 1M solution in dichloromethane, 0.74 mmol) was added dropwise then the mixture warmed to ambient temperature and stirred for 1 hour. The mixture was cooled to 5° C., diluted with dichloromethane (5 ml), and water (10 ml). After stirring for 5 minutes the insoluble material was filtered off and the dichloromethane layer separated, dried (MgSO4), and evaporated to give a dark oil which was and purified by silica column chromatography eluting with dichloromethane to give 5-hydroxy-4-nitroindole (68 mg, 67%).
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110 mg
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12 mL
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solution
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5 mL
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10 mL
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